molecular formula C29H41NO6 B1667920 Beloranib CAS No. 251111-30-5

Beloranib

Numéro de catalogue B1667920
Numéro CAS: 251111-30-5
Poids moléculaire: 499.6 g/mol
Clé InChI: ZEZFKUBILQRZCK-MJSCXXSSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Beloranib is a former drug candidate for the treatment of obesity. It was discovered by CKD Pharmaceuticals and its clinical development was led by Zafgen . The drug development was halted in 2016 after deaths during clinical trials .


Synthesis Analysis

This compound is a MetAP2 inhibitor that was previously investigated for the treatment of Prader-Willi syndrome . It was associated with venous thrombotic adverse events likely resulting from drug effects on vascular endothelial cells (ECs) .


Molecular Structure Analysis

This compound is a synthetic derivative of the antimicrobial agent fumagillin, from Aspergillus fumigatus . The this compound chemical structure features a basic nitrogen with a high pK a (9.4) that makes it prone to protonation in acidic conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 499.648 . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, 12 rotatable bonds, and a topological polar surface area of 73.06 .

Applications De Recherche Scientifique

Traitement de l'obésité et du diabète de type 2

Beloranib, un inhibiteur de la méthionine aminopeptidase 2 (MetAP2), a été étudié pour son efficacité dans le traitement des personnes obèses et atteintes de diabète de type 2 . Dans un essai clinique multicentrique randomisé en double aveugle contrôlé par placebo, des participants atteints d'obésité et de diabète de type 2 ont reçu du this compound. Les résultats ont montré une réduction significative du poids et une amélioration des niveaux d'HbA1c .

Inhibition de la prolifération des cellules endothéliales

This compound a été trouvé pour inhiber la prolifération des cellules endothéliales . Cette propriété pourrait potentiellement être utile dans le traitement des maladies caractérisées par une prolifération excessive des cellules endothéliales.

Suppression de l'angiogenèse

De fortes doses de this compound ont été démontrées pour supprimer l'angiogenèse . L'angiogenèse, la formation de nouveaux vaisseaux sanguins, joue un rôle crucial dans la croissance et la propagation du cancer. Par conséquent, la capacité de this compound à supprimer l'angiogenèse pourrait potentiellement être exploitée pour le traitement du cancer.

Suppression de la tumorigenèse

En plus de supprimer l'angiogenèse, this compound a également été trouvé pour supprimer la tumorigenèse . Cela suggère que this compound pourrait potentiellement être utilisé comme un nouvel agent thérapeutique dans le traitement du cancer.

Amélioration du contrôle glycémique

This compound a démontré la capacité d'améliorer le contrôle glycémique . Cela en fait un agent thérapeutique potentiel pour la gestion des niveaux de glucose sanguin chez les personnes atteintes de diabète.

Réduction de l'adiposité

Dans des modèles précliniques d'obésité et de diabète, les inhibiteurs de MetAP2 comme this compound ont été trouvés pour produire une perte de poids caractérisée par une réduction marquée de l'adiposité . Cela suggère que this compound pourrait potentiellement être utilisé dans le traitement de l'obésité.

Safety and Hazards

Beloranib was associated with venous thrombotic adverse events likely resulting from drug effects on vascular endothelial cells (ECs) . It’s important to ensure adequate ventilation and use personal protective equipment when handling this compound .

Mécanisme D'action

Target of Action

Beloranib primarily targets the enzyme Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is involved in the removal of the amino-terminal methionine residue from nascent proteins, which is a crucial step in protein synthesis. By inhibiting MetAP2, this compound can influence various metabolic processes.

Mode of Action

This compound, an analog of the natural chemical compound fumagillin, acts as an inhibitor of MetAP2 . It binds to MetAP2 and inhibits its activity, thereby affecting the metabolic processes that this enzyme is involved in .

Biochemical Pathways

The inhibition of MetAP2 by this compound affects several biochemical pathways. In preclinical models of obesity and diabetes, MetAP2 inhibitors have been shown to produce weight loss characterized by markedly reduced adiposity and increased glycaemic control, as well as transiently reduced food intake .

Pharmacokinetics

Clinical trials have administered this compound subcutaneously twice weekly , suggesting that this route of administration is effective for the drug.

Result of Action

The inhibition of MetAP2 by this compound leads to several molecular and cellular effects. It has demonstrated consistent and substantial weight loss and glucose-lowering effects in clinical studies of general obesity, hypothalamic-injury-associated obesity, and Prader–Willi syndrome . It’s important to note that the development of this compound was halted due to an imbalance of venous thromboembolism events in this compound-treated individuals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the occurrence of unexpected serious venous thromboembolism adverse events across this compound clinical trials led to the termination of this compound development . This suggests that certain conditions or factors in the patient’s body, such as a predisposition to thromboembolism, could potentially influence the action and efficacy of this compound.

Propriétés

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFKUBILQRZCK-MJSCXXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179800
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

251111-30-5, 609845-93-4
Record name Beloranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beloranib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZGN 433
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beloranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELORANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beloranib
Reactant of Route 2
Reactant of Route 2
Beloranib
Reactant of Route 3
Reactant of Route 3
Beloranib
Reactant of Route 4
Reactant of Route 4
Beloranib
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Beloranib
Reactant of Route 6
Reactant of Route 6
Beloranib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.